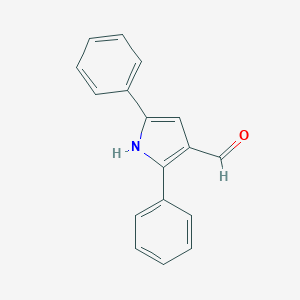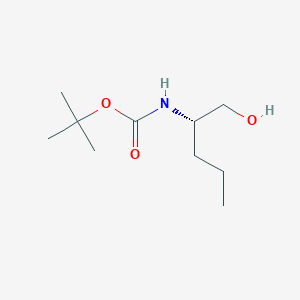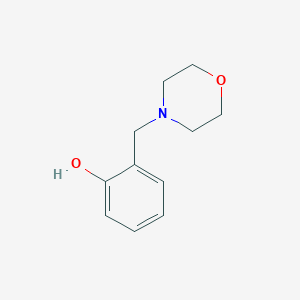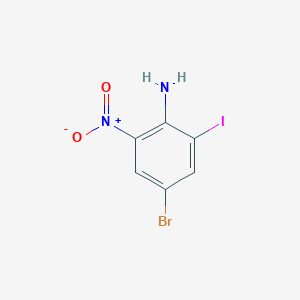
4-Bromo-2-iodo-6-nitroaniline
Descripción general
Descripción
4-Bromo-2-iodo-6-nitroaniline: is an organic compound with the molecular formula C6H4BrIN2O2 and a molecular weight of 342.92 g/mol . This compound is characterized by the presence of bromine, iodine, and nitro groups attached to an aniline ring. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
4-Bromo-2-iodo-6-nitroaniline has several scientific research applications, including:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
4-Bromo-2-iodo-6-nitroaniline can be synthesized through the iodination of 4-bromo-2-nitroaniline. The reaction typically involves the use of iodine and silver sulfate in ethanol at room temperature. The process is as follows :
Starting Material: 4-Bromo-2-nitroaniline
Reagents: Iodine and silver sulfate
Solvent: Ethanol
Conditions: Room temperature, 18 hours of stirring
The reaction yields this compound as an orange solid with a high yield of approximately 88% .
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions:
4-Bromo-2-iodo-6-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution Reactions: Products include derivatives with different halogens or functional groups.
Reduction Reactions: The major product is 4-Bromo-2-iodo-6-aminoaniline.
Oxidation Reactions: Products include various oxidized derivatives depending on the reaction conditions.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-iodo-6-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The bromine and iodine atoms also contribute to the compound’s reactivity and specificity in chemical reactions .
Comparación Con Compuestos Similares
4-Bromo-2-iodoaniline: Similar structure but lacks the nitro group.
4-Bromo-2-nitroaniline: Similar structure but lacks the iodine atom.
2-Iodo-4-nitroaniline: Similar structure but lacks the bromine atom.
Uniqueness:
4-Bromo-2-iodo-6-nitroaniline is unique due to the presence of both bromine and iodine atoms along with the nitro group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and biological applications .
Propiedades
IUPAC Name |
4-bromo-2-iodo-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVSESOKQSEEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443570 | |
| Record name | 4-bromo-2-iodo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180624-08-2 | |
| Record name | 4-bromo-2-iodo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)
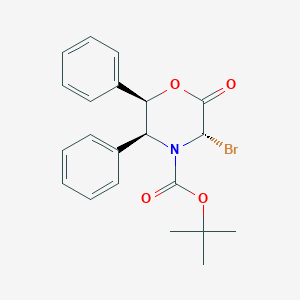
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
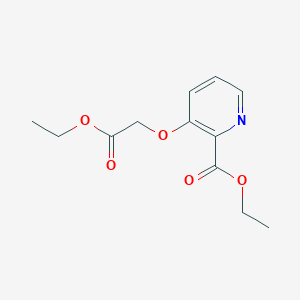
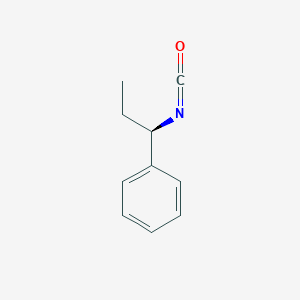
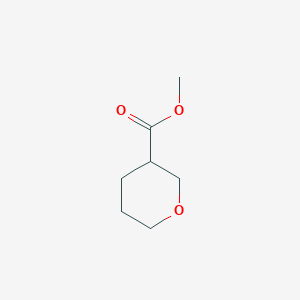
![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)
![Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate](/img/structure/B177487.png)
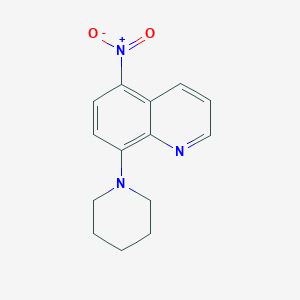
![(4-Methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B177490.png)
